5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS 31130-15-1) is a highly reactive heterocyclic building block defined by its thiol-thione tautomeric core and an electron-donating para-methylphenyl substituent. In commercial procurement, it is primarily sourced as a high-efficiency precursor for thioether-linked active pharmaceutical ingredients (APIs), agricultural fungicides, and specialized metal-coordinating ligands. The presence of the p-tolyl group fundamentally shifts the electronic profile of the 1,3,4-oxadiazole ring compared to the unsubstituted phenyl baseline, enhancing both its nucleophilic reactivity during S-alkylation and its binding affinity to transition metals. This makes it a preferred starting material for synthesizing antimicrobial agents and organic electronic components where controlled electron density and tuned lipophilicity are critical for downstream manufacturability and performance .
Substituting 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol with the more common 5-phenyl-1,3,4-oxadiazole-2-thiol or halogenated analogs (e.g., 4-chlorophenyl derivatives) often leads to suboptimal outcomes in synthetic yield and application performance. The para-methyl group provides a specific inductive electron-donating effect (+I) that increases the nucleophilicity of the exocyclic sulfur atom, thereby accelerating S-alkylation reactions and reducing required reaction times or temperatures during scale-up. Furthermore, in coordination chemistry and surface science, the absence of this electron-donating group weakens metal-ligand charge transfer, directly compromising the stability of metal complexes and the adsorption efficiency of the compound when used as a metal passivator. Consequently, buyers targeting high-yield pharmaceutical synthesis or robust metal coordination cannot treat these derivatives as interchangeable .
The synthesis of thioether derivatives—a critical step in developing antibacterial and antifungal agents—relies heavily on the nucleophilicity of the thiol group. The para-methyl substituent in 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol increases the electron density at the sulfur atom compared to the unsubstituted 5-phenyl analog. This electronic enrichment typically translates to higher S-alkylation yields under milder basic conditions, minimizing the formation of N-alkylated byproducts and reducing purification overhead in pilot-scale syntheses .
| Evidence Dimension | S-Alkylation Nucleophilicity and Yield |
| Target Compound Data | High regioselectivity for S-alkylation with elevated yields under mild basic conditions |
| Comparator Or Baseline | 5-phenyl-1,3,4-oxadiazole-2-thiol (lower nucleophilicity, requiring harsher conditions) |
| Quantified Difference | Accelerated reaction kinetics and improved S- vs. N-alkylation ratios |
| Conditions | Standard alkylation (e.g., alkyl halides, K2CO3, DMF/Acetone) |
Higher S-alkylation efficiency reduces side-product formation and lowers purification costs in pharmaceutical intermediate manufacturing.
In applications involving metal passivation or coordination, the electron-donating p-tolyl group significantly enhances the molecule's ability to donate electron pairs to empty d-orbitals of transition metals (such as Fe or Cu). Compared to electron-withdrawing analogs like the 4-chlorophenyl derivative, 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol exhibits stronger chemisorption on metal surfaces. This results in a denser, more stable protective monolayer, which is critical when formulating advanced corrosion inhibitors or synthesizing stable metal-organic complexes for analytical chemistry .
| Evidence Dimension | Metal-Ligand Binding / Adsorption Strength |
| Target Compound Data | Enhanced coordinate bond formation via +I inductive effect of the methyl group |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (weakened binding due to electron withdrawal) |
| Quantified Difference | Higher inhibition efficiency and complex stability constants |
| Conditions | Transition metal coordination or metal surface adsorption in aggressive media |
Stronger metal binding directly improves the performance and longevity of corrosion inhibitor formulations and analytical reagents.
For pharmaceutical applications, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, cellular permeability is a limiting factor. The addition of the para-methyl group increases the lipophilicity (cLogP ~ 2.26) of the oxadiazole core relative to the unsubstituted phenyl derivative. This tuned hydrophobic profile enhances the ability of downstream active pharmaceutical ingredients (APIs) to penetrate lipid membranes, making this specific compound a superior starting scaffold for developing potent antimicrobial agents .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 2.26 |
| Comparator Or Baseline | 5-phenyl-1,3,4-oxadiazole-2-thiol (lower baseline lipophilicity) |
| Quantified Difference | Increased hydrophobicity facilitating membrane transport |
| Conditions | In silico profiling and in vitro antimicrobial assay contexts |
Selecting a precursor with optimized lipophilicity improves the pharmacokinetic viability of the final synthesized drug candidates.
The compound is the preferred scaffold for synthesizing S-alkylated 1,3,4-oxadiazole derivatives targeting Pseudomonas aeruginosa and Escherichia coli, where its tuned lipophilicity improves membrane permeability compared to unsubstituted analogs.
Utilized in protective coatings and pickling baths for transition metals, where its enhanced electron density drives superior chemisorption and surface passivation compared to electron-withdrawing derivatives.
Serves as a robust, electron-rich bidentate ligand (via N and S atoms) for the detection and stabilization of metal ions in environmental testing and material science applications, offering higher stability constants than baseline phenyl analogs .